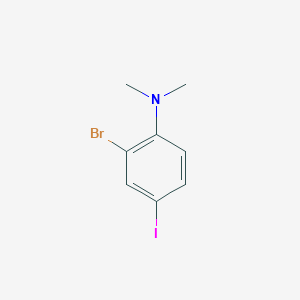

2-bromo-4-iodo-N,N-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrIN |

|---|---|

Molecular Weight |

325.97 g/mol |

IUPAC Name |

2-bromo-4-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9BrIN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 |

InChI Key |

WHKXVCNAOSYMGH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Iodo N,n Dimethylaniline

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of bromine and iodine atoms onto an N,N-dimethylaniline framework in a controlled, regioselective manner. The powerful activating and ortho-, para-directing nature of the N,N-dimethylamino group heavily influences the outcome of these electrophilic aromatic substitution reactions.

The synthesis of 2-bromo-4-iodo-N,N-dimethylaniline can be envisioned through the regioselective bromination of 4-iodo-N,N-dimethylaniline. In this precursor, the para-position relative to the strongly activating N,N-dimethylamino group is already occupied by an iodine atom. The N,N-dimethylamino group will direct the incoming electrophile (bromine) to the ortho-positions.

A common method for the bromination of activated aromatic rings like N,N-dimethylaniline involves the use of elemental bromine in a suitable solvent, such as glacial acetic acid. prepchem.com For the bromination of 4-iodo-N,N-dimethylaniline, the reaction would proceed as follows:

Reaction Scheme: 4-iodo-N,N-dimethylaniline + Br₂ (in CH₃COOH) → this compound

The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The N,N-dimethylamino group is a potent activating group and directs electrophiles to the ortho and para positions. The iodo group is a deactivating group but also directs ortho and para. In this case, the powerful directing effect of the N,N-dimethylamino group would strongly favor the introduction of the bromine atom at the 2-position (ortho to the amino group).

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions and improved selectivity in some cases.

| Precursor | Brominating Agent | Solvent | Expected Product |

| 4-iodo-N,N-dimethylaniline | Bromine (Br₂) | Glacial Acetic Acid | This compound |

| 4-iodo-N,N-dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | This compound |

This is an interactive data table. You can sort and filter the data as needed.

An alternative direct halogenation route is the regioselective iodination of 2-bromo-N,N-dimethylaniline. In this scenario, the ortho-position to the N,N-dimethylamino group is blocked by a bromine atom, which should direct the incoming iodo group to the para-position.

The direct iodination of anilines can be challenging due to the high reactivity of the ring and the potential for over-iodination or side reactions. However, specific reagents have been developed to achieve high regioselectivity. The use of iodine in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), has been shown to be effective for the selective iodination of aromatic compounds. nih.gov For anilines, this method often favors para-iodination. nih.gov

Reaction Scheme: 2-bromo-N,N-dimethylaniline + I₂/Ag₂SO₄ (in Ethanol) → this compound

The combination of iodine with an oxidizing agent or an electrophilicity enhancer is often necessary for successful iodination. A variety of iodinating systems have been reported for anilines, with varying degrees of regioselectivity. nih.gov

| Iodinating System | Typical Substrate | Observed Regioselectivity | Reference |

| I₂ / Ag₂SO₄ in Ethanol | Aniline (B41778) | Para-iodination | nih.gov |

| KI / H₂O₂ / AcOH | Aniline | Majorly para-product | nih.gov |

| N-Iodosuccinimide (NIS) / p-TsOH | Phenols | Can be ortho or para selective | nih.gov |

| Bis(sym-collidine)iodine(I) hexafluorophosphate | Aniline | Para-iodination | nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Based on these findings, it is plausible that the iodination of 2-bromo-N,N-dimethylaniline would proceed with high selectivity for the 4-position.

Sequential halogenation involves the stepwise introduction of the two different halogen atoms onto the N,N-dimethylaniline starting material. This approach requires careful control of the reaction conditions in each step to ensure the desired isomer is formed.

One possible sequence is:

Para-iodination of N,N-dimethylaniline: This can be achieved using reagents known to favor para-substitution, such as iodine with silver sulfate.

Ortho-bromination of 4-iodo-N,N-dimethylaniline: The resulting 4-iodo-N,N-dimethylaniline is then brominated, with the bromine expected to enter the position ortho to the N,N-dimethylamino group.

An alternative sequence is:

Ortho-bromination of N,N-dimethylaniline: This step is less straightforward as bromination of N,N-dimethylaniline typically yields the para-substituted product. prepchem.com However, specific conditions or directing groups might be employed to favor ortho-bromination.

Para-iodination of 2-bromo-N,N-dimethylaniline: The subsequent iodination would then be directed to the para-position.

The first sequence is generally more synthetically viable due to the higher predictability of regioselectivity in each step.

Multi-step Synthetic Routes from Simpler Precursors

These routes build the target molecule from aromatic compounds that already contain the desired halogen substitution pattern.

This strategy starts with a dihaloaromatic compound, such as 1-bromo-3-iodobenzene, and introduces the N,N-dimethylamino group. nih.gov This is typically a two-step process:

Amination: Introduction of an amino (-NH₂) group. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using ammonia (B1221849) or an ammonia equivalent.

N,N-Dimethylation: The resulting 2-bromo-4-iodoaniline (B1283091) is then dimethylated at the nitrogen atom. nih.gov

Several methods are available for the N,N-dimethylation of anilines. researchgate.net

| Methylating Agent | Base/Catalyst | Solvent | Key Features | Reference |

| Methyl Iodide (MeI) | Base (e.g., NaH, K₂CO₃) | THF, DMF | Requires a base to neutralize the HI formed. | researchgate.net |

| Paraformaldehyde & Sodium Cyanoborohydride | Acetic Acid | THF | A reductive amination procedure. | researchgate.net |

| Dimethyl Carbonate | Zeolite Catalyst | - | A greener alternative to traditional methylating agents. | chemicalbook.com |

| Dimethyl Sulfate | NaOH | Water | A classical and effective method. | researchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

For example, the N,N-dimethylation of 4-bromoaniline (B143363) has been successfully achieved using paraformaldehyde and sodium cyanoborohydride in acetic acid and THF. researchgate.net A similar protocol could be applied to 2-bromo-4-iodoaniline.

Functional group interconversion provides versatile pathways to introduce the bromo and iodo substituents by transforming other functional groups. ub.eduorganic-chemistry.orgsolubilityofthings.comvanderbilt.edu A common strategy involves the use of diazonium salt chemistry.

For instance, a synthetic route could begin with a suitably substituted aniline, such as 2-amino-4-nitro-N,N-dimethylaniline. The synthesis could proceed as follows:

Deaminative Bromination: The 2-amino group can be converted to a bromo group via a Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated from NaNO₂ and HBr) followed by treatment with a copper(I) bromide catalyst.

Reduction of the Nitro Group: The 4-nitro group is then reduced to a primary amine (-NH₂), for example, using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Deaminative Iodination: The newly formed 4-amino group can then be converted to an iodo group through another Sandmeyer-type reaction, involving diazotization and subsequent treatment with potassium iodide.

This approach offers a high degree of control over the placement of the halogen atoms by leveraging the well-established chemistry of functional group transformations. researchgate.netnih.gov

Nitration-Reduction-Halogenation Sequences

One of the classical, albeit lengthy, approaches to constructing highly substituted anilines is through a sequence involving nitration, reduction, and subsequent halogenations. This method offers flexibility by building the molecule step-by-step from simpler, readily available aromatic compounds.

A plausible, though not commonly cited, pathway could begin with N,N-dimethylaniline. The powerful activating and ortho-, para-directing nature of the dimethylamino group would direct an initial electrophilic nitration. byjus.com However, nitration of anilines can be complex, often requiring protection of the amino group to prevent oxidation and to control regioselectivity. byjus.com Assuming successful para-nitration, the resulting 4-nitro-N,N-dimethylaniline would then undergo reduction of the nitro group to an amine, typically using reagents like tin(II) chloride in acid or catalytic hydrogenation, to yield N,N-dimethyl-p-phenylenediamine.

The final steps would involve the selective introduction of iodine and bromine. This presents a significant challenge. The two amino groups would strongly activate the ring, likely leading to over-halogenation and a mixture of products. A more controlled approach would involve a sequence starting from a less activated precursor, potentially utilizing protecting group strategies to modulate the reactivity and directing effects at each stage of the synthesis. For instance, protecting an aniline as an acetanilide (B955) can moderate its activating strength. google.com

Derivatization from Pre-functionalized Anilines

A more direct and common strategy involves modifying anilines that already possess the desired halogen substitution pattern.

This synthetic route commences with a pre-functionalized aniline, such as 2-bromo-4-iodoaniline, and introduces the two methyl groups onto the nitrogen atom. nih.gov This approach is efficient if the haloaniline precursor is accessible.

The exhaustive methylation of the primary amino group can be achieved using several methods. A traditional method involves reacting the aniline with an excess of a methylating agent like methyl iodide, often in the presence of a base to neutralize the hydrogen iodide byproduct. youtube.com However, this can sometimes result in the formation of a quaternary ammonium (B1175870) salt as a byproduct.

A more controlled and widely used method is the Eschweiler-Clarke reaction. This reductive amination procedure uses formaldehyde (B43269) as the source of the methyl carbons and formic acid as the reducing agent. The reaction is typically clean and high-yielding, avoiding the over-alkylation issues associated with methyl halides. Experimental procedures for similar dimethylations often involve treating the haloaniline with reagents like paraformaldehyde and sodium cyanoborohydride in a suitable solvent. researchgate.net

Table 1: Comparison of N,N-Dimethylation Methods for Substituted Anilines

| Method | Methylating Agent(s) | Typical Conditions | Advantages | Disadvantages |

| Methyl Halides | Methyl iodide (MeI) or Methyl bromide (MeBr) with a base (e.g., K₂CO₃) | Heating in a polar solvent | Readily available reagents | Risk of over-alkylation to quaternary salt, requires careful stoichiometric control |

| Eschweiler-Clarke | Formaldehyde (HCHO) and Formic acid (HCOOH) | Heating the mixture | High yield, avoids quaternary salt formation, cost-effective | Uses stoichiometric amounts of reagents |

| Reductive Amination | Paraformaldehyde and a reducing agent (e.g., NaBH₃CN) | Acetic acid, moderate temperatures | Mild conditions, good functional group tolerance | Use of toxic cyanoborohydride reagent |

This table presents generalized conditions and may vary for specific substrates.

An alternative strategy is to introduce the halogen atoms at a later stage of the synthesis, starting with an already N,N-dimethylated aniline. The primary challenge here is controlling the regioselectivity of two different halogenation steps.

The synthesis would logically start with N,N-dimethylaniline. The first halogenation would be iodination. The strong ortho-, para-directing dimethylamino group would direct the iodine to the para position. The iodination of N,N-dimethylaniline is an efficient reaction, yielding 4-iodo-N,N-dimethylaniline. wikipedia.org

The subsequent step is the selective bromination of 4-iodo-N,N-dimethylaniline at the 2-position. The directing effects of the substituents now come into play. The N,N-dimethylamino group is a strongly activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. The powerful activating effect of the amino group dominates, directing the incoming electrophile (bromine) to the positions ortho to it (the 2- and 6-positions). libretexts.org Since the desired product is the 2-bromo isomer, careful control of reaction conditions is necessary to favor mono-bromination and prevent the formation of 2,6-dibromo-4-iodo-N,N-dimethylaniline. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂), can often provide better selectivity for mono-halogenation.

Control of Regioselectivity and Chemoselectivity in Synthesis

The successful synthesis of this compound is a study in the control of electrophilic aromatic substitution. Both steric and electronic factors must be carefully managed to place the substituents in their correct positions.

Steric hindrance refers to the spatial bulk of a functional group, which can impede the approach of a reagent to a nearby reaction site. The N,N-dimethylamino group, while electronically favorable for ortho-substitution, is sterically bulky.

This steric bulk can influence the regioselectivity of halogenation. youtube.com For an incoming electrophile, the para position is generally more accessible than the ortho positions, which are crowded by the dimethylamino group. youtube.com However, in the late-stage halogenation approach described above (Section 2.3.2), the para position is already occupied by iodine. The bromination must therefore occur at an ortho position. While the N,N-dimethylamino group does hinder this position, the strong electronic activation it provides is usually sufficient to overcome the steric barrier, allowing the reaction to proceed. The steric effect can sometimes be leveraged to favor mono-substitution over di-substitution at the two ortho sites. youtube.com

The electronic properties of the substituents on the aniline ring are the most critical factors governing the regiochemical outcome of the synthesis. byjus.com

N,N-Dimethylamino Group: This is a powerful electron-donating group (EDG). Through resonance, it enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly activated towards electrophilic attack at these sites. byjus.com

Halogen Groups (Bromo and Iodo): Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing and deactivate the ring. However, through resonance, they can donate a lone pair of electrons and are therefore ortho-, para-directing.

In the synthesis of this compound via late-stage halogenation of 4-iodo-N,N-dimethylaniline, a cooperative directing effect is observed. The powerful activating N,N-dimethylamino group strongly directs the incoming bromonium ion to the ortho position. The iodine atom, being an ortho-, para-director itself, also directs to this same position (which is ortho to the amino group and meta to the iodine). This reinforcement of directing effects leads to a high degree of regioselectivity for the desired product. libretexts.org The deactivating nature of the iodine atom also helps to temper the reactivity of the ring slightly, which can aid in preventing over-bromination.

Table 2: Electronic Effects of Substituents

| Substituent | Activating/Deactivating | Directing Effect | Primary Mechanism |

| -N(CH₃)₂ | Strongly Activating | ortho-, para- | Resonance (Donation) |

| -Br | Deactivating | ortho-, para- | Induction (Withdrawal) > Resonance (Donation) |

| -I | Deactivating | ortho-, para- | Induction (Withdrawal) > Resonance (Donation) |

| -NO₂ | Strongly Deactivating | meta- | Resonance and Induction (Withdrawal) |

Catalyst and Reagent Selectivity

The synthesis of this compound necessitates a highly selective iodination process, targeting the position para to the dimethylamino group in the 2-bromo-N,N-dimethylaniline starting material. The choice of catalyst and iodinating reagent is paramount in achieving the desired regioselectivity and maximizing the yield of the target compound while minimizing the formation of undesired isomers and poly-iodinated byproducts. Research into the electrophilic halogenation of aromatic compounds, particularly anilines, has revealed several key factors that govern the selectivity of these reactions.

The electronic properties of the N,N-dimethylaniline scaffold, with its strongly activating dimethylamino group and the deactivating, ortho-directing bromo group, present a complex challenge for regioselective functionalization. The interplay between the catalyst and the iodinating agent is crucial in navigating these electronic effects to favor iodination at the C-4 position.

Influence of Iodinating Reagents and Catalysts on Regioselectivity

A variety of reagents and catalytic systems have been explored for the iodination of aromatic compounds, with notable differences in their efficacy and selectivity. For instance, the combination of silver salts with molecular iodine has been shown to be effective for the regioselective iodination of chlorinated aromatic compounds, a principle that can be extended to brominated analogues. nih.gov The choice of the silver salt's counter-ion can significantly impact the reactivity and selectivity of the iodination process. For example, in the iodination of a related compound, 3,5-dichloroaniline, silver salts with non-coordinating anions like hexafluoroantimonate (AgSbF₆) and tetrafluoroborate (B81430) (AgBF₄) demonstrated high reactivity. nih.gov

In a comparative study on the iodination of 3,5-dichloroanisole, the use of AgSbF₆ with iodine resulted in a high yield of the ortho-iodinated product (82%), showcasing the directing power of the catalyst system. nih.gov Conversely, using N-iodosuccinimide (NIS) with p-toluenesulfonic acid (PTSA) favored the formation of the para-iodinated product. nih.gov This highlights the tunability of the reaction's regioselectivity based on the chosen reagent and catalyst.

The following table summarizes the effect of different iodinating systems on the regioselectivity of the iodination of 3,5-dichloroanisole, providing insights into how similar systems might behave in the iodination of 2-bromo-N,N-dimethylaniline.

| Iodinating Reagent/Catalyst | Ortho:Para Isomer Ratio | Total Yield of Iodinated Products | Reference |

|---|---|---|---|

| AgSbF₆ / I₂ | High ortho selectivity (82% ortho) | High | nih.gov |

| AgBF₄ / I₂ | High reactivity, complete conversion in 1h | High | nih.gov |

| AgPF₆ / I₂ | Poor regioselectivity (approx. 6:1 ortho:para) | - | nih.gov |

| NIS / PTSA | Favored para-iodination (approx. 1:3 ortho:para) | - | nih.gov |

Furthermore, the development of catalytic systems for halogenation reactions aims to enhance selectivity and reactivity. Aniline has been identified as a catalyst for electrophilic halogenation using N-halosuccinimides (NCS, NBS, and NIS). nih.gov This system operates through the in-situ generation of a more reactive N-haloarylamine intermediate. The electronic properties of the aniline catalyst can be modified to fine-tune its reactivity and, consequently, the selectivity of the halogenation. nih.gov Similarly, carborane-based Lewis acids have been developed as catalysts for aromatic halogenation with N-halosuccinimides, demonstrating high efficiency and selectivity even for complex molecules. chemrxiv.orgchemrxiv.org

Another approach to achieving regioselectivity involves the temporary modification of the substrate. For instance, N,N-dialkylanilines can be converted to their corresponding N-oxides. This modification alters the electronic properties of the aromatic ring and can direct subsequent halogenation. Treatment of N,N-dimethylaniline N-oxide with thionyl bromide has been shown to selectively yield 4-bromo-N,N-dimethylaniline. nih.gov This strategy could potentially be adapted for the iodination step in the synthesis of this compound.

The selection of the iodinating agent itself is also critical. Reagents like molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS) are common choices. The reactivity of these agents can be modulated by the addition of a catalyst. For example, a method for the determination of iodide involves its reaction with N,N-dimethylaniline in the presence of 2-iodosobenzoate as an oxidizing agent to form 4-iodo-N,N-dimethylaniline, a reaction that proceeds rapidly. rsc.org This indicates that an oxidative iodination approach could be highly efficient and selective.

Chemical Reactivity and Transformative Chemistry of 2 Bromo 4 Iodo N,n Dimethylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For a substrate like 2-bromo-4-iodo-N,N-dimethylaniline, these reactions offer a pathway to selectively transform the aryl-halogen bonds into more complex functionalities.

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. The general catalytic cycle typically involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The significant difference in bond dissociation energy between the C-I and C-Br bonds dictates that the oxidative addition step occurs preferentially at the C-I bond at the 4-position of the aniline (B41778) ring.

The Suzuki-Miyaura coupling is a widely utilized reaction that forms C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. nih.gov This reaction is renowned for its mild conditions, operational simplicity, and the commercial availability and stability of the boron reagents. nih.gov In the case of this compound, the reaction can be tuned to selectively couple a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position. nih.gov The reaction typically employs a palladium catalyst and a base in a suitable solvent system. The C-Br bond at the 2-position generally remains intact, allowing for subsequent transformations.

Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction of this compound with various boronic acids/esters.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-bromo-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

| Thiophene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | THF | 2-bromo-N,N-dimethyl-4-(thiophen-2-yl)aniline |

| Methylboronic acid | Pd(OAc)₂ / SPhos | Na₂CO₃ | 1,4-Dioxane | 2-bromo-N,N,4-trimethylaniline |

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture. The mechanism follows the standard cross-coupling pathway, with the transmetalation step involving the transfer of an organic group from the tin reagent to the palladium center. wikipedia.org When applied to this compound, the Stille coupling demonstrates high regioselectivity, with the organostannane reagent coupling exclusively at the more labile C-I position. This allows for the introduction of various sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org

Table 2: Representative Stille Coupling Reactions Reaction of this compound with various organostannanes.

| Coupling Partner | Catalyst | Solvent | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 2-bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 2-bromo-N,N-dimethyl-4-vinylaniline |

| (Thiophen-2-yl)trimethylstannane | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 2-bromo-N,N-dimethyl-4-(thiophen-2-yl)aniline |

| Tributyl(ethynyl)stannane | AsPh₃ / Pd₂(dba)₃ | NMP | 4-ethynyl-2-bromo-N,N-dimethylaniline |

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.org The higher reactivity of aryl iodides compared to aryl bromides is well-established in Sonogashira couplings, ensuring that the reaction with this compound proceeds selectively at the 4-position. wikipedia.orglibretexts.org This provides a direct route to arylalkynes, which are important intermediates in the synthesis of natural products and organic materials. organic-chemistry.org

Table 3: Representative Sonogashira Coupling Reactions Reaction of this compound with various terminal alkynes.

| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-bromo-N,N-dimethyl-4-(phenylethynyl)aniline |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 2-bromo-N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline |

| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Toluene | 2-bromo-4-(hex-1-yn-1-yl)-N,N-dimethylaniline |

| Ethynylferrocene | Pd(PtBu₃)₂ | None (Cu-free) | Pyrrolidine | NMP | 2-bromo-4-(ferrocenylethynyl)-N,N-dimethylaniline |

The Negishi coupling facilitates the formation of C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to couple a wide variety of organic fragments, including sp³, sp², and sp hybridized carbons. wikipedia.org For this compound, the Negishi coupling provides another regioselective method to functionalize the 4-position. The organozinc reagents can be prepared from the corresponding organohalides or generated in situ. wikipedia.org The reactivity difference between the C-I and C-Br bonds ensures selective coupling at the iodo-substituted carbon. researchgate.net

Table 4: Representative Negishi Coupling Reactions Reaction of this compound with various organozinc reagents.

| Coupling Partner | Catalyst | Solvent | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

| Ethylzinc iodide | Pd(dppf)Cl₂ | DMF | 2-bromo-4-ethyl-N,N-dimethylaniline |

| Allylzinc bromide | PdCl₂(Amphos)₂ | THF | 4-allyl-2-bromo-N,N-dimethylaniline |

| (Thiophen-2-yl)zinc chloride | Pd(P(t-Bu)₃)₂ | Dioxane | 2-bromo-N,N-dimethyl-4-(thiophen-2-yl)aniline |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov The reaction mechanism includes oxidative addition, migratory insertion of the olefin into the palladium-aryl bond, followed by β-hydride elimination. nih.gov When this compound is subjected to Heck reaction conditions, the palladium catalyst preferentially inserts into the C-I bond. The subsequent coupling with an olefin, such as styrene (B11656) or an acrylate, leads to the formation of a new C-C bond at the 4-position, yielding substituted stilbenes or cinnamates, respectively, while preserving the bromine atom for further synthetic elaboration. beilstein-journals.org

Table 5: Representative Heck Reactions Reaction of this compound with various olefins.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-bromo-N,N-dimethyl-4-styrylaniline |

| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | (E)-ethyl 3-(3-bromo-4-(dimethylamino)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | (E)-2-bromo-N,N-dimethyl-4-(oct-1-en-1-yl)aniline |

| 4-Fluorostyrene | Pd(OAc)₂ | K₃PO₄ | Toluene | (E)-2-bromo-4-(4-fluorostyryl)-N,N-dimethylaniline |

Palladium-Catalyzed C-N and C-O Bond Formations (e.g., Buchwald-Hartwig Amination, Ullmann-type Couplings)

Palladium-catalyzed reactions are fundamental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, with the Buchwald-Hartwig amination and Ullmann-type couplings being prominent examples. These methods are highly effective for creating complex molecules from aryl halides.

The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines in the presence of a palladium catalyst and a strong base. researchgate.net This reaction is known for its generality and the use of electron-rich phosphine (B1218219) ligands to modulate the catalyst's activity. researchgate.net For a substrate like this compound, this reaction offers a pathway to introduce a variety of nitrogen-containing functional groups. The choice of catalyst, ligand, and base is crucial for successful C-N bond formation. beilstein-journals.org

Ullmann-type couplings traditionally involve copper catalysis to form carbon-heteroatom bonds, including C-N and C-O bonds, often at elevated temperatures. organic-chemistry.org Modern variations of the Ullmann reaction may also utilize palladium catalysts, sometimes in conjunction with copper, to achieve these transformations under milder conditions. These reactions are particularly useful for coupling aryl halides with phenols, alcohols, and amines.

The general scheme for these palladium-catalyzed reactions involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the nucleophile (amine or alcohol), and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Chemoselective Reactivity of Bromine vs. Iodine in Cross-Couplings

A key aspect of the reactivity of this compound in cross-coupling reactions is the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive and will undergo oxidative addition to the palladium center more readily than the C-Br bond. This chemoselectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This principle allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C-I bond. Following this initial reaction, a second, different cross-coupling reaction could then be carried out at the less reactive C-Br bond, often under more forcing conditions (e.g., higher temperature, different ligand). This sequential cross-coupling strategy is a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.

One study demonstrated that in the Suzuki cross-coupling of a molecule containing both bromo and iodo substituents on different aromatic rings, the bromo group on the aryl moiety was preferentially substituted over the bromo group on a thiophene (B33073) ring, highlighting the influence of the aromatic system on reactivity. nih.gov

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. youtube.com The N,N-dimethylamino group in this compound is a strong electron-donating group, which deactivates the ring towards nucleophilic attack.

Therefore, this compound is generally not expected to undergo S_NAr reactions under standard conditions. The high electron density on the aromatic ring, due to the resonance effect of the dimethylamino group, would repel incoming nucleophiles. For an S_NAr reaction to occur on this substrate, exceptionally harsh reaction conditions or a different reaction mechanism, such as one involving benzyne (B1209423) intermediates, would likely be necessary.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic compounds. masterorganicchemistry.com The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. vaia.com This increased electron density makes the ring highly susceptible to attack by electrophiles. vaia.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the introduction of a third substituent via an EAS reaction would be directed by the existing groups on the ring.

The regioselectivity of an EAS reaction on this compound is determined by the directing effects of the three substituents: the strongly activating and ortho-, para-directing N,N-dimethylamino group, and the deactivating but ortho-, para-directing bromine and iodine atoms.

The powerful activating effect of the N,N-dimethylamino group at position 1 dominates the directing effects of the halogens. It strongly directs incoming electrophiles to the positions ortho and para to it. The para position (position 4) is already occupied by an iodine atom. The two ortho positions are at C2 and C6. The C2 position is blocked by a bromine atom. Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to the dimethylamino group and meta to both the bromine and iodine atoms.

Steric hindrance from the N,N-dimethyl group and the adjacent bromine atom at C2 could also influence the regioselectivity, further favoring substitution at the less sterically hindered C6 position.

Functionalization of the Amino Group

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it nucleophilic and susceptible to reactions with electrophiles. This allows for the functionalization of the amino group itself.

N-Alkylation of the N,N-dimethylamino group can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction typically involves treatment with an alkyl halide, such as methyl iodide. The resulting quaternary ammonium salt would have three methyl groups and one aryl group attached to a positively charged nitrogen atom. The industrial production of N,N-dimethylaniline often utilizes methanol (B129727) as an alkylating agent in the presence of an acid catalyst. alfa-chemistry.com

N-Acylation of tertiary anilines like this compound is generally not a feasible reaction. The N,N-dimethylamino group is not nucleophilic enough to attack the carbonyl carbon of an acylating agent like an acid chloride or anhydride. Acetylation is a common reaction for primary and secondary anilines to form amides, but not for tertiary anilines. byjus.com

Formation of N-Oxides and Other Derivatives

The presence of the tertiary amino group in this compound allows for its straightforward conversion to the corresponding N-oxide. This transformation is typically achieved by oxidation, a common reaction for tertiary amines. The resulting N-oxide is a key intermediate that can be utilized in further synthetic manipulations, including rearrangements and functional group transfers.

The oxidation of N,N-dialkylanilines to their respective N-oxides is a well-established process in organic chemistry. acs.orgnih.govacs.org While specific literature on the N-oxidation of this compound is not prevalent, the reaction can be predicted to proceed under standard conditions, such as treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM).

The general transformation can be depicted as follows:

Reaction Scheme: N-Oxidation of this compound

The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. This structural feature significantly alters the electronic properties of the aromatic ring, making it more susceptible to certain types of reactions.

| Reactant | Oxidizing Agent | Solvent | Product |

| This compound | m-CPBA | Dichloromethane | This compound N-oxide |

This table represents a predicted reaction based on the known chemistry of similar compounds.

The N-oxide derivative itself can be a precursor for other functionalized anilines. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides has been shown to result in selective halogenation of the aromatic ring. acs.orgnih.govacs.org This suggests that the N-oxide of this compound could potentially undergo further transformations to introduce additional functional groups.

Metal-Halogen Exchange Reactions

The presence of two different halogen atoms on the aromatic ring of this compound makes it an interesting substrate for metal-halogen exchange reactions. This type of reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The general principle of metal-halogen exchange involves the reaction of an organohalide with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a new organometallic species.

A key consideration for this compound is the selectivity of the metal-halogen exchange. In molecules containing multiple halogens, the rate of exchange generally follows the trend: I > Br > Cl. wikipedia.org This established reactivity pattern strongly suggests that the carbon-iodine bond will be significantly more reactive towards metal-halogen exchange than the carbon-bromine bond.

Therefore, when this compound is treated with an organolithium reagent, such as n-butyllithium, it is expected that selective exchange of the iodine atom will occur, leading to the formation of a lithiated intermediate at the 4-position.

Reaction Scheme: Selective Metal-Halogen Exchange

This in situ generated organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 4-position of the aniline ring.

Similarly, the formation of a Grignard reagent is anticipated to proceed selectively at the iodo-substituted position. researchgate.netchegg.com The reaction with magnesium metal in a suitable solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding organomagnesium halide.

| Starting Material | Reagent | Expected Intermediate | Potential Subsequent Reaction |

| This compound | n-Butyllithium | 2-Bromo-4-lithio-N,N-dimethylaniline | Reaction with an aldehyde to form an alcohol |

| This compound | Magnesium (Mg) | 2-Bromo-4-(magnesioiodo)-N,N-dimethylaniline | Cross-coupling with an organohalide |

This table outlines the predicted reactivity based on established principles of metal-halogen exchange.

The selective functionalization at the 4-position, leaving the bromine atom intact, opens up possibilities for sequential cross-coupling reactions. For example, the remaining bromo group could subsequently participate in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a second, different substituent. This stepwise functionalization highlights the synthetic utility of this compound as a scaffold for the construction of complex, polysubstituted aromatic compounds.

Advanced Characterization Methodologies

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

While a crystal structure for "2-bromo-4-iodo-N,N-dimethylaniline" is not publicly available, analysis of a closely related compound, 5-bromo-4-iodo-2-methylaniline, offers significant insights into the expected structural features. nih.gov In the monoclinic crystal system of this analog, the asymmetric unit contains two independent molecules. nih.gov The bromo, iodo, and amino substituents are observed to lie in the mean plane of the phenyl ring. nih.gov This planarity suggests a degree of electronic delocalization within the molecule. The crystal packing is stabilized by weak N—H···N hydrogen bonding interactions between the amino groups of adjacent molecules. nih.gov

For "this compound," one would anticipate a similar planar arrangement of the substituents on the phenyl ring. The presence of the N,N-dimethylamino group, in place of the primary amine in the analog, would preclude classical hydrogen bonding but could lead to other intermolecular interactions such as C-H···π or halogen bonding, influencing the supramolecular architecture.

Table 1: Crystallographic Data for the Analogous Compound 5-bromo-4-iodo-2-methylaniline nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₇BrIN |

| Molecular Weight | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z | 8 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

Two-dimensional NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex substituted aromatic systems like "this compound."

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the target molecule, it would show correlations between the aromatic protons on the phenyl ring, helping to establish their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated aromatic carbon and the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons, such as those bearing the bromo, iodo, and dimethylamino substituents, by observing correlations from nearby protons. For instance, the aromatic protons would show correlations to the halogen-substituted carbons, and the N-methyl protons would show correlations to the carbon atom attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It can be used to confirm the spatial relationship between the N-methyl protons and the proton in the ortho position (position 3) on the aromatic ring.

Direct NMR observation of halogen nuclei like ⁷⁹Br and ¹²⁷I can provide unique insights into the electronic environment surrounding the halogen atoms. huji.ac.ilhuji.ac.il However, both ⁷⁹Br and ¹²⁷I are quadrupolar nuclei, which means they have a non-spherical distribution of charge. huji.ac.ilhuji.ac.il This property often leads to very broad NMR signals, making them difficult to observe with standard high-resolution NMR spectrometers. huji.ac.ilhuji.ac.il

The line width of the signal is highly dependent on the symmetry of the electric field gradient at the nucleus. huji.ac.ilhuji.ac.il In a molecule like "this compound," the low molecular symmetry would result in significant quadrupolar broadening. huji.ac.ilhuji.ac.il Consequently, obtaining high-resolution ⁷⁹Br or ¹²⁷I NMR spectra would be extremely challenging. huji.ac.ilhuji.ac.il Nevertheless, relaxation studies could potentially be used to probe the binding of the molecule to other species. huji.ac.ilhuji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is critical for confirming the elemental composition of "this compound" by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), reveals the structure of the molecule by breaking it down into smaller, charged fragments. For "this compound," the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A study on the GC-MS analysis of 4-iodo-N,N-dimethylaniline showed characteristic fragmentation patterns. researchgate.net For "this compound," the expected fragmentation pathways would likely involve:

Loss of a methyl group (CH₃•) from the dimethylamino moiety.

Cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (I•).

Cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•).

Sequential loss of these fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺• | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - I]⁺ | Loss of an iodine radical |

Vibrational Spectroscopy (FTIR, FT-Raman) for Bond Characterization and Conformation

While specific spectra for "this compound" are not available, data from related compounds like 4-bromo-N,N-dimethylaniline and 2-bromo-N,N-dimethylaniline can be used for interpretation. nih.govspectrabase.com

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. For instance, the C-N stretching vibration of the aromatic amine would appear in the 1360-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br and C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Br and C-I bonds are also expected to be Raman active.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas chromatography-mass spectrometry is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. It is highly applicable for monitoring the synthesis of "this compound" and for analyzing the purity of the final product.

Research has demonstrated the utility of GC-MS in the analysis of iodinated and brominated aromatic amines. researchgate.netnih.govnih.gov In a synthetic context, GC-MS could be used to:

Track the consumption of starting materials.

Identify the formation of the desired product by its retention time and mass spectrum.

Detect and identify any by-products or impurities, such as isomers or incompletely halogenated species.

For instance, a method for the determination of iodide involves its derivatization to 4-iodo-N,N-dimethylaniline, which is then analyzed by GC-MS. researchgate.netnih.govrsc.org This highlights the suitability of the technique for analyzing N,N-dimethylaniline derivatives. The electron impact mass spectrum obtained from the GC-MS analysis provides a fingerprint for the compound, allowing for its unambiguous identification when compared to a reference standard. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. tci-thaijo.org For a molecule like 2-bromo-4-iodo-N,N-dimethylaniline, DFT would provide significant insights into its behavior and characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. thaiscience.info

For substituted N,N-dimethylanilines, the HOMO is typically localized on the N,N-dimethylamino group and the aromatic ring, reflecting its electron-donating nature. The LUMO is usually distributed over the aromatic ring and the halogen substituents. The precise energies and distribution for this compound would require specific calculations.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. tci-thaijo.org This information helps in identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. In this compound, the nitrogen atom is expected to be an electron-rich center, while the carbon atoms bonded to the electronegative bromine and iodine atoms would be relatively electron-deficient.

Interactive Table: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative for analogous compounds and not specific to this compound, as such data is not available.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical stability |

| Dipole Moment | ~ 2.5 D | Indicates a polar molecule |

Prediction of Spectroscopic Properties

Computational methods, particularly time-dependent DFT (TD-DFT), can predict spectroscopic properties such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption, which are related to the HOMO-LUMO gap.

Vibrational Spectra (IR/Raman): DFT calculations can determine the vibrational frequencies of the molecule, corresponding to the peaks in its IR and Raman spectra. This is useful for identifying functional groups and confirming the molecular structure.

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental NMR signals. researchgate.net

Conformational Analysis and Torsion Potentials

The N,N-dimethylamino group can rotate relative to the phenyl ring. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle (torsion) of this group. This generates a potential energy surface, revealing the most stable conformation (the global minimum) and the energy barriers to rotation. For N,N-dimethylaniline and its derivatives, the planarity or pyramidalization of the nitrogen atom and the torsion angle of the dimethylamino group are key structural features that influence its electronic properties. bldpharm.com

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Computational Modeling of Halogenation Pathways

Studying the mechanism of how bromine and iodine are introduced onto the N,N-dimethylaniline scaffold would involve modeling the reaction pathways for electrophilic aromatic substitution. DFT calculations could be used to locate the transition state structures for the ortho-bromination and para-iodination steps. This would clarify the regioselectivity of the halogenation process and the factors controlling it.

Investigation of Cross-Coupling Transition States

The bromine and iodine atoms on the aniline (B41778) ring are excellent handles for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov Computational modeling can elucidate the mechanisms of these reactions. For instance, in a Suzuki coupling, DFT can be used to model the key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov Analyzing the transition state structures and energies for these steps would provide insight into the reaction kinetics and the factors influencing the yield and selectivity, particularly concerning the differential reactivity of the C-Br versus the C-I bond.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These studies are valuable in various fields, including drug discovery, materials science, and environmental chemistry, as they can forecast properties without the need for empirical testing. This is achieved by establishing a mathematical correlation between the chemical structure, represented by molecular descriptors, and a specific property of interest.

Despite a thorough review of scientific literature and chemical databases, no specific Quantitative Structure-Property Relationship (QSPR) studies have been published for the compound this compound. The development of a QSPR model requires a dataset of related compounds with experimentally determined properties to establish a statistically significant correlation. The absence of such studies dedicated to this particular molecule indicates a gap in the current body of research.

While general QSPR methodologies are well-established for various classes of organic molecules, including aromatic amines and halogenated compounds, the unique combination of bromine, iodine, and N,N-dimethylamino substituents on the aniline scaffold of this specific compound has not been the subject of a focused QSPR investigation. Therefore, no data tables or detailed research findings on its predicted properties based on QSPR models can be provided at this time.

Future computational research could focus on developing QSPR models for a series of halogenated N,N-dimethylanilines, including this compound, to elucidate the quantitative impact of different substituents on their physicochemical properties. Such studies would contribute to a better understanding of this class of compounds and enable the prediction of their behavior in various chemical and biological systems.

Emerging Applications in Chemical Synthesis and Materials Science

Precursor for Complex Organic Molecules

The strategic placement of three different functional groups on the benzene (B151609) ring of 2-bromo-4-iodo-N,N-dimethylaniline provides a versatile scaffold for the construction of more complex molecular architectures.

Building Block in Heterocycle Synthesis (e.g., Carbazoles, Benzoxazinones)

There is currently no specific information available in peer-reviewed literature detailing the direct use of this compound in the synthesis of carbazoles or benzoxazinones. While related bromo- and iodo-anilines are common precursors for these heterocyclic systems, the application of this specific dihalogenated compound has not been reported.

Intermediate in Total Synthesis of Natural Products and Bioactive Scaffolds

The primary documented application of this compound is as an intermediate in the synthesis of bioactive scaffolds, particularly those containing a 2-aminopyrimidine (B69317) core. A Chinese patent (CN109810110B) describes the use of this compound in the preparation of a novel 2-aminopyrimidine derivative. ajol.info Such pyrimidine-based structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Research has shown that related aminopyrimidine structures are key components in the development of potent and selective inhibitors of various kinases, such as NF-κB-inducing kinase (NIK), which play a role in inflammatory diseases. For instance, the discovery of potent NIK inhibitors with anti-inflammatory effects has been reported, highlighting the therapeutic potential of this class of compounds.

Synthesis of Advanced Agrochemical Intermediates

While halogenated anilines are broadly used in the synthesis of agrochemicals, there is no specific information in the available literature that documents the use of this compound for the synthesis of advanced agrochemical intermediates.

Scaffold for Dye and Pigment Synthesis

The structural features of this compound, particularly the dimethylamino group which acts as a powerful auxochrome, suggest its potential as a scaffold for the synthesis of dyes and pigments. However, there are no specific examples of its use in this application found in the current scientific literature.

Role in Catalysis and Ligand Design

The presence of the N,N-dimethylamino group offers a potential coordination site for metal ions, suggesting that derivatives of this compound could serve as ligands in transition metal catalysis.

Development of N,N-Dimethylaniline-Derived Ligands for Transition Metal Catalysis

There is no specific information available in the scientific literature on the development of ligands for transition metal catalysis derived directly from this compound. Research in this area tends to focus on less complex N,N-dimethylaniline derivatives.

Precursors for Organocatalysts

The strategic placement of multiple functional groups on an aromatic scaffold makes this compound a molecule of interest in the design of precursors for organocatalysts. Organocatalysts are small organic molecules that accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. gla.ac.uk The development of novel chiral amine catalysts is a significant area within this field. nih.gov

The N,N-dimethylamino group on the aniline (B41778) ring provides a basic and nucleophilic center, a common feature in many amine-based organocatalysts. This group can activate substrates through the formation of iminium or enamine intermediates. Furthermore, the presence of two distinct halogen atoms—bromine and iodine—at specific positions offers significant synthetic versatility. These halogens can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce chiral moieties or other functionalities that can influence the steric and electronic environment of the catalytic pocket. This step-wise functionalization, potentially exploiting the different reactivities of the C-I and C-Br bonds, allows for the systematic tuning of the catalyst's structure to optimize its activity and enantioselectivity for specific transformations. While direct synthesis of an organocatalyst from this compound is not yet prominently documented, its structural motifs are analogous to other halogenated compounds used in the development of novel chiral catalysts. gla.ac.uknih.gov

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. youtube.comnih.gov Polyhalogenated compounds like this compound are valuable building blocks in this field, particularly in crystal engineering, due to their capacity for specific and directional intermolecular interactions. wikipedia.org

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). researchgate.net The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov In this compound, both the iodine and bromine atoms can act as halogen bond donors.

The iodine atom, being larger and more polarizable, is a particularly strong halogen bond donor, capable of forming robust interactions with Lewis bases such as nitrogen or oxygen atoms. researchgate.netrsc.org The bromine atom can also participate in such interactions, though they are typically weaker than those involving iodine. nih.gov In the solid state, these halogen bonds can direct the assembly of molecules into well-defined architectures like chains, sheets, or 3D networks. ed.ac.ukmdpi.com For instance, I···N or Br···N interactions could link molecules head-to-tail, while I···I or Br···Br contacts could facilitate lateral associations. nih.govnih.gov The interplay and competition between these various possible halogen bonds, along with other weaker interactions like C-H···π, dictate the final crystal packing of the material. ed.ac.uknih.gov

The predictable and directional nature of halogen bonding makes it a powerful tool for the rational design of self-assembled supramolecular structures. youtube.comresearchgate.net By choosing appropriate halogen bond donors and acceptors, chemists can construct complex, multi-component systems known as co-crystals. rsc.orgnih.gov

This compound is an excellent candidate for designing such systems. Its two different halogen atoms offer the potential for hierarchical self-assembly, where one type of halogen bond directs assembly in one dimension, and the second directs it in another. For example, the strong I···N bond could be used to form primary chains with a suitable nitrogen-containing co-former, while weaker Br···Br or Br···π interactions could link these chains into two- or three-dimensional arrays. This programmed self-assembly is a cornerstone of crystal engineering, allowing for the construction of materials with desired topologies and properties. nih.govhhu.de The study of aniline-phenol recognition and the formation of extended synthons through hydrogen bonding and π-π stacking further highlights the strategies that can be employed with aniline derivatives to create complex, self-assembled systems. nih.govnih.gov

Applications in Organic Electronics and Advanced Materials

The unique electronic characteristics of the this compound molecule, which combines a strong electron-donating group (–N(CH₃)₂) with electron-withdrawing/polarizable halogen atoms, make it a valuable precursor for advanced functional materials.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and gives rise to interesting electronic and optical properties. Dihalogenated aromatic compounds are fundamental building blocks for synthesizing these polymers via catalytic cross-coupling reactions.

The this compound monomer is well-suited for such polymerizations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions. This difference in reactivity can be exploited to achieve regioselective and sequential polymerizations, allowing for the creation of highly defined and complex polymer architectures. For example, one could first selectively react the iodo position to form a dimer or oligomer, and then use the bromo position for a subsequent polymerization step. This level of control is crucial for tailoring the final properties of the polymer. The oxidative polymerization of aniline itself is known to produce supramolecular structures, and using functionalized monomers like this one can introduce further control over the final morphology and properties of the resulting polyaniline derivatives. researchgate.netresearchgate.net

The incorporation of halogenated aniline derivatives into oligomers and polymers is a strategy for developing materials with significant nonlinear optical (NLO) properties. researchgate.net NLO materials can alter the properties of light that passes through them and are essential for applications in telecommunications, optical computing, and frequency conversion.

Theoretical and experimental studies have shown that halogenated aniline oligomers can exhibit high first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. ccsenet.orgccsenet.org The presence of a strong electron-donating group, such as the N,N-dimethylamino group in this compound, is particularly effective at enhancing these NLO properties. researchgate.netccsenet.org By incorporating this monomer into a larger conjugated system, it is possible to create materials where the electronic and optical characteristics can be finely tuned. The specific type and position of the halogen atoms also influence these properties, suggesting that polymers derived from this compound could be promising candidates for advanced materials in nonlinear optics. ccsenet.orgccsenet.org

Future Research Directions and Outlook

Development of Greener Synthetic Pathways

The traditional synthesis of halogenated anilines often involves multi-step procedures with harsh reagents and organic solvents, leading to significant environmental concerns. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the preparation of 2-bromo-4-iodo-N,N-dimethylaniline.

One promising avenue is the application of biocatalysis . The use of halogenating enzymes, such as flavin-dependent halogenases, could enable the regioselective introduction of bromine and iodine atoms onto the N,N-dimethylaniline core under mild, aqueous conditions. researchgate.netnih.govfrontiersin.orgrsc.orgnih.gov These enzymes offer high selectivity, reducing the need for protecting groups and minimizing waste generation. researchgate.net The chemoenzymatic synthesis of anilines, for instance through the reduction of nitroaromatics using immobilized nitroreductases, also presents a greener alternative to traditional methods that rely on heavy metal catalysts. nih.govacs.org

Furthermore, the exploration of greener solvents is crucial. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have shown promise as both solvents and catalysts in halogenation reactions, potentially eliminating the need for volatile organic compounds. rsc.org Similarly, the use of safer, more sustainable solvents like dimethyl carbonate or performing reactions in aqueous media are attractive alternatives. acsgcipr.orgacs.org

| Greener Synthetic Approach | Potential Advantages | Representative Research Area |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste. | Use of flavin-dependent halogenases for selective bromination and iodination. researchgate.netrsc.org |

| Chemoenzymatic Synthesis | Avoids heavy metal catalysts, uses renewable resources. | Nitroreductase-mediated reduction of a dihalogenated nitrobenzene (B124822) precursor. nih.govacs.org |

| Deep Eutectic Solvents | Biodegradable, low toxicity, can act as both solvent and catalyst. | Bromination and iodination reactions in choline (B1196258) chloride:urea mixtures. rsc.org |

| Alternative Solvents | Reduced environmental impact and improved safety. | Halogenation reactions in solvents like dimethyl carbonate or water. acsgcipr.orgacs.org |

Exploration of Novel Reactivity Patterns

The presence of two different halogen atoms at the ortho and para positions of the activating dimethylamino group makes this compound a fascinating substrate for exploring selective functionalization. The significant difference in the reactivity of the C-I and C-Br bonds towards various cross-coupling reactions opens up possibilities for orthogonal synthesis .

Future research will likely focus on the selective functionalization of the more reactive C-I bond, for example, through Sonogashira or Suzuki-Miyaura cross-coupling reactions , leaving the C-Br bond intact for subsequent transformations. This stepwise functionalization would allow for the construction of complex, unsymmetrical molecules from a single starting material. The development of catalytic systems that can selectively activate one halogen over the other with high fidelity will be a key area of investigation. nih.govnih.gov

Moreover, the directing effect of the dimethylamino group could be exploited for selective C-H functionalization reactions, adding another layer of complexity to the potential transformations of this molecule.

| Reaction Type | Expected Selectivity | Potential Products |

| Suzuki-Miyaura Coupling | Reaction at the more reactive C-I bond. | 2-bromo-4-aryl-N,N-dimethylanilines |

| Sonogashira Coupling | Reaction at the more reactive C-I bond. | 2-bromo-4-alkynyl-N,N-dimethylanilines |

| Heck Coupling | Potential for selective reaction at the C-I bond. | 2-bromo-4-alkenyl-N,N-dimethylanilines |

| Buchwald-Hartwig Amination | Stepwise amination at C-I and then C-Br. | Diaminated aniline (B41778) derivatives |

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved process control, and easier scalability. The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

Future efforts will likely involve the development of continuous processes for the halogenation and subsequent cross-coupling reactions of this compound. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for achieving high selectivity in the functionalization of dihalogenated substrates. youtube.comtib.eu

The integration of in-line analytical techniques, such as HPLC or NMR, with automated flow reactors can facilitate rapid reaction optimization and the creation of libraries of diverse molecules based on the this compound scaffold. acs.org This approach would be particularly valuable for accelerating drug discovery and materials development programs. youtube.com

Advanced Materials Design Leveraging Dual Halogen Functionality

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel advanced materials . The ability to selectively functionalize the two halogen atoms allows for the creation of highly tailored polymers and functional organic molecules.

One area of significant potential is in the development of conductive polymers . The polymerization of this compound, for instance through repeated cross-coupling reactions, could lead to novel polyaniline derivatives with interesting electronic and optical properties. rsc.orgurfu.ruresearchgate.netnih.gov The presence of halogen atoms can influence the polymer's solubility, processability, and electronic band gap.

Furthermore, this compound could serve as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to precisely tune the molecular structure through selective functionalization is critical for optimizing the performance of these materials.

| Material Class | Potential Application | Key Feature of this compound |

| Conductive Polymers | Organic electronics, sensors, antistatic coatings. | Ability to form extended conjugated systems through polymerization. rsc.orgnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Display and lighting technologies. | Precursor to tailored emissive or charge-transport materials. |

| Organic Photovoltaics (OPVs) | Solar energy conversion. | Building block for novel donor or acceptor materials. |

| Functional Dyes | Sensing, imaging. | Chromophoric core with sites for functionalization. |

Synergistic Computational and Experimental Approaches

The interplay between computational modeling and experimental work will be instrumental in unlocking the full potential of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. bookpi.orgnih.govyoutube.comacs.orgchemrevlett.com

Computational studies can be employed to:

Predict reaction mechanisms: Elucidate the transition states and intermediates involved in selective functionalization reactions, guiding the development of more efficient catalytic systems. nih.govsmu.edursc.orgnih.govresearchgate.net

Understand electronic properties: Calculate the HOMO-LUMO gap and other electronic parameters to predict the potential of derived materials in electronic applications. nih.gov

Simulate spectroscopic data: Aid in the characterization of new compounds by predicting their NMR, IR, and UV-Vis spectra.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and materials based on this versatile building block.

Q & A

Q. What are the optimized synthesis methods for 2-bromo-4-iodo-N,N-dimethylaniline, and how do reaction parameters influence yield?

The synthesis typically involves sequential halogenation of N,N-dimethylaniline. Bromination can be achieved using liquid bromine under controlled temperature (0–5°C) to minimize side reactions, followed by iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Key parameters include stoichiometric ratios (e.g., 1.1 equivalents of ICl for selective para-iodination) and reaction time (4–6 hours for bromination, 12 hours for iodination) . Pyridine may enhance regioselectivity by acting as a base to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify substitution patterns (e.g., para-iodo vs. meta-bromo shifts). For example, aromatic protons adjacent to bromine resonate at ~7.5–7.8 ppm, while iodine’s electron-withdrawing effect deshields protons at ~6.6–7.0 ppm .

- X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between amine groups and halogens) .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 325.9978 for CHBrIN) .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Toxicity : Use fume hoods and PPE due to potential carcinogenicity (IARC Group 3) .

- Stability : Store in amber vials under inert gas (Ar/N) to prevent oxidative degradation. Monitor for color changes indicative of decomposition .

Advanced Research Questions

Q. How can computational methods (DFT, TD-DFT) predict the electronic properties and reaction pathways of this compound?

- Geometry optimization : B3LYP/6-31G(d) calculates bond lengths and angles, validating X-ray data (e.g., C-I bond ~2.09 Å) .

- Excited-state dynamics : TD-DFT models charge transfer absence in derivatives like 4-fluoro-N,N-dimethylaniline, resolving contradictions in fluorescence studies .

- Solvent effects : Polarizable Continuum Model (PCM) evaluates solvatochromic shifts in UV-Vis spectra .

Q. What strategies address regioselectivity challenges in further functionalization (e.g., cross-coupling reactions)?

- Buchwald-Hartwig amination : Prioritizes iodine substitution due to lower C-I bond dissociation energy (~55 kcal/mol vs. C-Br ~70 kcal/mol). Use Pd(OAc)/XPhos catalyst in toluene at 110°C .

- Controlled iodination : Meta-substitution dominates under zincate-mediated conditions (ortho:meta:para = 3.7:4.2:1.0), influenced by steric hindrance from dimethylamino groups .

Q. How do metabolic pathways of N,N-dimethylaniline derivatives inform toxicity assessments of halogenated analogs?

- N-Oxidation : Flavin-containing monooxygenases (FMOs) convert dimethylamino groups to N-oxides, detectable via LC-MS in hepatic microsomes .

- Demethylation : Cytochrome P450 enzymes yield N-methylaniline, quantified by GC-MS after derivatization .

- Ecotoxicity : Half-life in aquatic systems is ~2.3 days; biodegradation studies use OECD 301F tests .

Q. What methodologies resolve contradictions in excited-state behavior (e.g., charge transfer vs. non-radiative decay)?

- Time-resolved spectroscopy : Femtosecond transient absorption distinguishes between fluorescence quenching mechanisms (e.g., solvent polarity effects in acetonitrile vs. cyclohexane) .

- Comparative studies : Contrast 4-iodo derivatives with 4-fluoro analogs to isolate halogen electronegativity impacts on π→π* transitions .

Q. How can tandem derivatization-GC/MS improve trace analysis of iodide in complex matrices using this compound?